molecular formula C19H15BrN2O B12151504 2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine

2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine

Cat. No.: B12151504
M. Wt: 367.2 g/mol
InChI Key: VMRATWSODGCRAX-UHFFFAOYSA-N
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Description

Structure and Synthesis The compound 2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine features a 5-methylimidazo[1,2-a]pyridine core substituted at the 2-position with a (1-bromonaphthalen-2-yl)oxymethyl group. The imidazo[1,2-a]pyridine scaffold is synthesized via cyclization reactions, as demonstrated in the preparation of 5-methylimidazo[1,2-a]pyridine derivatives (e.g., refluxing 2-amino-6-methylpyridine with 2-chloroacetaldehyde) . The bromonaphthyloxy moiety is likely introduced through nucleophilic substitution or coupling reactions, analogous to methods used for structurally related acetamide derivatives (e.g., VU0418705) .

Properties

Molecular Formula

C19H15BrN2O

Molecular Weight

367.2 g/mol

IUPAC Name

2-[(1-bromonaphthalen-2-yl)oxymethyl]-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C19H15BrN2O/c1-13-5-4-8-18-21-15(11-22(13)18)12-23-17-10-9-14-6-2-3-7-16(14)19(17)20/h2-11H,12H2,1H3

InChI Key

VMRATWSODGCRAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)COC3=C(C4=CC=CC=C4C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine typically involves the reaction of 1-bromonaphthalene with 2-methylimidazo[1,2-a]pyridine in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : ~445.3 g/mol (estimated from C₁₉H₁₆BrN₂O).
  • Functional Groups : Bromonaphthyl ether, methylimidazo[1,2-a]pyridine.
  • Reactivity : The bromine atom at the naphthalene ring may participate in cross-coupling reactions, while the methyl group at the 5-position and the oxymethyl linker influence steric and electronic properties.
Chemical Reactivity

Hydrogenation Behavior Imidazo[1,2-a]pyridines with electron-donating groups (e.g., 5-methyl) exhibit enhanced reactivity in enantioselective hydrogenation (EH). For instance, Glorius et al. demonstrated that Ru–NHC catalysts achieve high yields (>90%) and enantioselectivity (>90% ee) for 5-methylimidazo[1,2-a]pyridines .

Chlorination with NCS
Substituents at the 3-position of 5-methylimidazo[1,2-a]pyridines dictate reaction outcomes with N-chlorosuccinimide (NCS):

  • Electron-withdrawing groups (EWGs) at the 3-position (e.g., nitro, formyl) yield ipso-chlorinated products.
  • Electron-donating groups (EDGs) or methyl groups lead to chlorination at the methyl group .

Key Observations :

  • Unlike mutagenic imidazo[4,5-b]pyridines (e.g., dietary carcinogens), the target compound’s substitution pattern may reduce DNA adduct formation .
Physical Properties
Property Target Compound 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine VU0418705
Molecular Formula C₁₉H₁₆BrN₂O C₉H₉BrN₂ C₁₇H₁₄BrN₂O₂
Molecular Weight ~445.3 241.09 357.02
Solubility Low (predicted) Moderate in polar solvents Low (logP ~3.5)
Stability Bromine may confer photolability Stable under inert conditions Stable in acidic conditions

Key Differences :

  • The bromonaphthyl group increases molecular weight and steric bulk, likely reducing solubility in aqueous media compared to smaller analogues.
  • The oxymethyl linker in the target compound may enhance metabolic stability compared to ester or amide-linked derivatives.

Biological Activity

2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[1,2-a]pyridine core substituted with a bromonaphthyl moiety. Its chemical formula is C15H14BrN3O, and it exhibits significant lipophilicity, which may influence its biological activity.

Synthesis

The synthesis of 2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine typically involves several steps, including the bromination of naphthalene derivatives and subsequent coupling reactions with imidazo[1,2-a]pyridine derivatives. Various methods have been explored for optimizing yields and purity.

Anticancer Activity

Recent studies have indicated that 2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine exhibits promising anticancer properties. In vitro assays demonstrate that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis induction
A549 (Lung Cancer)15Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of proliferation

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial activity against several pathogens. Studies reveal that it possesses moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

The biological activity of 2-{[(1-Bromonaphthalen-2-yl)oxy]methyl}-5-methylimidazo[1,2-a]pyridine is thought to be mediated through several pathways:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis by inhibiting key enzymes involved in DNA replication.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Targeting Specific Kinases : Preliminary studies indicate that it may inhibit specific kinases involved in cell signaling pathways critical for cancer cell survival.

Case Study 1: Anticancer Efficacy

A study published in Frontiers in Oncology evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations above 10 μM. The study also highlighted the compound's ability to enhance the effects of conventional chemotherapeutics.

Case Study 2: Antimicrobial Properties

Research conducted by Zhang et al. focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings demonstrated that it could serve as a potential lead compound for developing new antibiotics, particularly in combating multidrug-resistant infections.

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